molecular formula C12H8N2 B135089 1,10-Phenanthroline CAS No. 66-71-7

1,10-Phenanthroline

Cat. No. B135089
CAS RN: 66-71-7
M. Wt: 180.2 g/mol
InChI Key: DGEZNRSVGBDHLK-UHFFFAOYSA-N
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Patent
US07318966B2

Procedure details

2.5 g of 2,2′-dibromobiphenyl, 3.9 g of 3-acetylphenyl-boronic acid, 21 ml of 2M sodium carbonate and 0.37 g of tetrakis(triphenylphosphine)palladium(0) were added to 200 ml of 1,2-dimethoxyethane, and refluxing carried out for 10 hours under nitrogen so that a Suzuki coupling reaction was performed and, by treatment in the normal way, 0.57 g of 2,2′-bis(3-acetylphenyl)biphenyl was obtained. 0.57 g of this diacetyl derivative was reacted with 0.63 g of 8-amino-7-quinolinecarbaldehyde and 0.6 g of potassium hydroxide in dioxane at 60° C. and, by treatment in the normal way, Phen-3 (0.76 g) shown below was obtained. 1H-NMR (CDCl3, ppm) 9.20 (d·d, 2H), 8.43 (d, 2H), 8.16 (d·d, 2H), 7.79 (d, 2H), 7.61−7.26 (m, 18H), 7.17 (t, 2H), 6.77 (d, 2H)
[Compound]
Name
diacetyl
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH:12]=O)=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[OH-].[K+].O1CCO[CH2:18][CH2:17]1>>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]3[C:2]=2[N:1]=[CH:18][CH:17]=[CH:12]3)[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
diacetyl
Quantity
0.57 g
Type
reactant
Smiles
Name
Quantity
0.63 g
Type
reactant
Smiles
NC=1C(=CC=C2C=CC=NC12)C=O
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
below was obtained

Outcomes

Product
Name
Type
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.